3-Iodo-1H-pyrazole-4-carbonitrile
Description
Regioselective Direct Iodination Approaches
Direct iodination of the pyrazole (B372694) heterocycle is a common strategy. The inherent electronic properties of the pyrazole ring dictate that electrophilic substitution occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible site. Consequently, synthesizing C3- or C5-iodo isomers via direct iodination requires specific strategies to overcome this natural reactivity.
Electrophilic iodinating agents are widely used for the direct introduction of iodine onto the pyrazole ring. The choice of reagent and conditions is crucial for controlling the reaction's outcome.
Common electrophilic iodination systems include molecular iodine (I₂) in the presence of an oxidizing agent. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) combined with I₂ has been shown to be highly effective for the regioselective iodination of 1-aryl-3-CF₃-pyrazoles at the C4-position. Similarly, the use of potassium iodate (B108269) (KIO₃) as the iodinating agent, catalyzed by diphenyl diselenide ((PhSe)₂), under acidic conditions allows for the direct iodination of the C4 position of pyrazole rings generated in situ. Other systems, such as KI/KIO₃ in the presence of sulfuric acid, have also been employed for the efficient 4-iodination of various pyrazole derivatives. N-Iodosuccinimide (NIS) is another common electrophilic iodine source used for this transformation.
The table below summarizes various electrophilic iodination protocols for pyrazole derivatives.
| Pyrazole Substrate | Iodinating Agent/Conditions | Position Iodinated | Yield (%) |
| 1-Aryl-3-CF₃-pyrazoles | I₂ / Ceric Ammonium Nitrate (CAN) | 4 | High |
| Pyrazole | KI / KIO₃ / H₂SO₄ | 4 | 80–97 |
| 1,1,3,3-Tetramethoxypropane + Hydrazines (in situ pyrazole formation) | KIO₃ / (PhSe)₂ / Acid | 4 | Good |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | PhICl₂ / NH₄SCN | 4 (Thiocyanation) | Good |
This table presents a selection of reported methods and is not exhaustive.
There is a growing interest in developing iodination protocols that avoid the use of transition metals due to cost, toxicity, and environmental concerns. Several effective transition-metal-free systems have been established.
One prominent method involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine (B178648) salts, followed by an iodine-mediated oxidative C–N bond formation. This one-pot protocol does not require the isolation of the intermediate hydrazones and provides access to a variety of substituted pyrazoles. Another significant transition-metal-free approach is the decarboxylative iodination of (hetero)aromatic carboxylic acids using molecular iodine (I₂). This method overcomes some of the limitations of classical Hunsdiecker reactions and has been applied to pyrazole carboxylic acids. Furthermore, the direct N-arylation of pyrazoles has been achieved using diaryliodonium salts in the presence of aqueous ammonia, completely avoiding the need for a transition-metal catalyst. A novel method utilizing nitrogen triiodide, formed in situ, has also been presented as a green and convenient method for the iodination of pyrazole derivatives.
Achieving regioselectivity in the iodination of pyrazoles is a significant synthetic challenge. The inherent reactivity of the pyrazole ring favors C4 substitution. However, different isomers can be accessed by carefully selecting the synthetic strategy.
C4-Iodination: As discussed, direct electrophilic iodination using reagents like I₂/CAN or NIS typically yields the 4-iodo isomer with high selectivity. This is attributed to the high electron density at the C4 position of the pyrazole ring.
C5-Iodination: The synthesis of 5-iodopyrazoles often requires a different approach. A common strategy involves the deprotonation of the pyrazole ring at the C5 position using a strong base, such as n-butyllithium (n-BuLi), to generate a lithium pyrazolide intermediate. This nucleophilic intermediate is then trapped with an electrophilic iodine source like molecular iodine (I₂). This method has been successfully applied to the synthesis of 1-aryl-3-CF₃-5-iodopyrazoles, affording the C5-iodo derivatives exclusively.
C3-Iodination: Direct iodination at the C3 position is less common and generally more challenging. Often, the synthesis of 3-iodopyrazoles relies on cyclization strategies where one of the starting materials already contains the iodo-substituent at the desired position or through functional group manipulation of a pre-existing pyrazole. A convenient route for preparing 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed, which can then be used in further reactions like Sonogashira cross-coupling.
The following table outlines strategies for achieving regioselective iodination.
| Target Isomer | General Strategy | Reagents/Conditions | Example Substrate |
| 4-Iodopyrazole (B32481) | Direct Electrophilic Iodination | I₂ / CAN, MeCN | 1-Aryl-3-CF₃-pyrazole |
| 5-Iodopyrazole | Deprotonation-Iodination | 1. n-BuLi, THF, -78 °C; 2. I₂ | 1-Aryl-3-CF₃-pyrazole |
| 3-Iodopyrazole | Protection & Functionalization | Ethyl vinyl ether, TFA; then further reaction | 3-Iodo-1H-pyrazole |
Cyclization and Cycloaddition Strategies for Pyrazole Ring Formation
An alternative to direct iodination is the construction of the pyrazole ring from acyclic precursors, which often allows for greater control over the final substitution pattern.
Electrophilic cyclization reactions are powerful tools for synthesizing heterocyclic compounds. In the context of iodopyrazoles, α,β-alkynic hydrazones are key intermediates. These precursors, readily prepared from the condensation of hydrazines with propargyl aldehydes or ketones, undergo electrophilic cyclization when treated with molecular iodine (I₂) in the presence of a base like sodium bicarbonate. This reaction proceeds via an iodonium (B1229267) ion intermediate, followed by a 5-endo-dig cyclization, to afford 4-iodopyrazoles in good to high yields. The method is general and tolerates a wide range of substituents. A similar strategy involving the reaction of propargylic amines with sodium nitrite (B80452) (NaNO₂) to form N-nitrosamines, followed by iodine-induced cyclization, yields 4-iodopyrazole N-oxides.
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single pot. For the synthesis of pyrazole-4-carbonitrile scaffolds, MCRs are particularly valuable. A common strategy involves the condensation of a 1,3-dicarbonyl compound (or a precursor), a hydrazine derivative, an aldehyde, and a source of the nitrile group, typically malononitrile (B47326).
For instance, the four-component reaction of ethyl acetoacetate, hydrazine hydrate, various aromatic aldehydes, and malononitrile is widely used to synthesize pyrano[2,3-c]pyrazoles. While this leads to a fused ring system, modifications to the reactants can yield the desired pyrazole-4-carbonitrile core. The reaction of aryl diazonium chlorides with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (itself synthesized from precursors) is another route to functionalized pyrazole-4-carbonitriles. The modular nature of MCRs allows for the potential incorporation of an iodine atom by using an iodinated starting material, although direct examples leading to 3-iodo-1H-pyrazole-4-carbonitrile are specific and less generalized in broad literature.
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2IN3/c5-4-3(1-6)2-7-8-4/h2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEISIEQLHQZCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40740817 | |
| Record name | 5-Iodo-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827316-44-9 | |
| Record name | 5-Iodo-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformation and Derivatization Studies of 3 Iodo 1h Pyrazole 4 Carbonitrile
Transition Metal-Catalyzed Cross-Coupling Reactions
The iodinated pyrazole (B372694), 3-Iodo-1H-pyrazole-4-carbonitrile, serves as a key substrate in a range of transition metal-catalyzed cross-coupling reactions. These methodologies are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler, readily available components. The reactivity of the C-I bond allows for selective bond formation under conditions that are often mild and tolerant of various functional groups.
Carbon-Carbon Cross-Coupling Methodologies
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular skeletons. For this compound, palladium-catalyzed reactions such as the Sonogashira and Suzuki-Miyaura couplings are particularly effective for introducing new carbon-based substituents.
The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst. Studies on N-protected 3-iodo-1H-pyrazole derivatives demonstrate their successful participation in Sonogashira cross-coupling reactions with terminal alkynes like phenylacetylene. researchgate.netresearchgate.net For these reactions to proceed efficiently, protection of the pyrazole N-H is often necessary to prevent side reactions, as pyrazoles can act as ligands for transition metals. researchgate.netresearchgate.net The ethoxyethyl (EtOEt) group is a common choice for this purpose. researchgate.netresearchgate.net
The reactions are typically carried out using a catalytic system of Pd(PPh₃)₂Cl₂ and CuI in the presence of a base such as triethylamine (B128534) (TEA) in a solvent like tetrahydrofuran (B95107) (THF). These conditions have proven effective for coupling various substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with phenylacetylene, affording the corresponding 3-(phenylethynyl)pyrazole products in high yields. researchgate.netresearchgate.net While direct examples using this compound are not detailed, the successful coupling of the closely related 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde suggests the viability of this methodology. researchgate.netresearchgate.net
| Entry | Pyrazole Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield (%) | Reference |
| 1 | 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | TEA/THF | 91 | researchgate.net |
| 2 | 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | TEA/THF | 87 | researchgate.net |
| 3 | 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | TEA/THF | 94 | researchgate.net |
| 4 | Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | TEA/THF | 94 | researchgate.net |
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. nih.gov This reaction is widely used due to its mild conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide range of functional groups. nih.gov
The application of Suzuki-Miyaura coupling to pyrazole systems allows for the introduction of aryl and heteroaryl substituents. Research has shown that unprotected 3-bromopyrazoles can be effectively coupled with various arylboronic acids. nih.gov These reactions often employ palladium precatalysts combined with bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent system like dioxane/water. nih.gov Although these studies focus on 3-bromopyrazoles, the principles are directly applicable to this compound, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond under these conditions. The reaction facilitates the synthesis of 3-aryl-1H-pyrazole-4-carbonitrile derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst/Ligand | Base/Solvent | Yield (%) | Reference |
| 1 | 3-Bromo-1H-pyrazole | Phenylboronic acid | P1 (XPhos precatalyst) | K₃PO₄ / Dioxane:H₂O | 86 | nih.gov |
| 2 | 3-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | P1 (XPhos precatalyst) | K₃PO₄ / Dioxane:H₂O | 81 | nih.gov |
| 3 | 3-Bromo-1H-pyrazole | 3-Thienylboronic acid | P1 (XPhos precatalyst) | K₃PO₄ / Dioxane:H₂O | 75 | nih.gov |
| 4 | 3-Bromo-1H-pyrazole | 2-Naphthylboronic acid | P1 (XPhos precatalyst) | K₃PO₄ / Dioxane:H₂O | 81 | nih.gov |
| (Note: P1 is a specific XPhos-based palladium precatalyst used in the cited study) |
Carbon-Heteroatom Cross-Coupling Reactions
Beyond C-C bond formation, the functionalization of this compound can be achieved through the creation of bonds between carbon and heteroatoms such as oxygen and nitrogen. These reactions provide access to a diverse range of derivatives with potential applications in materials science and pharmaceuticals.
The formation of a C-O bond via cross-coupling, often referred to as an Ullmann-type reaction, typically involves a copper catalyst to couple an aryl halide with an alcohol or phenol. While there are reports on the successful CuI-catalyzed coupling of alcohols with 4-iodopyrazoles researchgate.net, specific studies detailing the copper-mediated C-O bond formation at the 3-position of this compound are not extensively documented in the surveyed literature. This suggests that the synthesis of 3-alkoxy or 3-aryloxy-1H-pyrazole-4-carbonitriles via this method remains a less explored area of research.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is of significant importance for the synthesis of arylamines, which are prevalent in many biologically active compounds. The reaction is applicable to a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and other N-heterocycles. researchgate.net
The derivatization of the 3-position of the pyrazole ring via C-N coupling provides access to 3-amino-1H-pyrazole derivatives. Research on related heterocyclic systems, such as the palladium-catalyzed amination of 3-chloroindazoles, demonstrates the feasibility of this transformation. nih.gov These reactions typically utilize a palladium catalyst with a specialized ligand like SPhos or XPhos and a suitable base. nih.gov Given the higher reactivity of the C-I bond, this compound is expected to be an excellent substrate for Buchwald-Hartwig amination under similar mild conditions, allowing for the synthesis of a diverse library of N-substituted pyrazole derivatives.
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base/Solvent | Yield (%) | Reference |
| 1 | 3-Chloro-1-(p-methoxybenzyl)indazole | Aniline | Pd₂(dba)₃ / SPhos | NaOt-Bu / Toluene | 95 | nih.gov |
| 2 | 3-Chloro-1-(p-methoxybenzyl)indazole | 4-Methoxyaniline | Pd₂(dba)₃ / SPhos | NaOt-Bu / Toluene | 96 | nih.gov |
| 3 | 3-Chloro-1-(p-methoxybenzyl)indazole | Morpholine | Pd₂(dba)₃ / SPhos | NaOt-Bu / Toluene | 95 | nih.gov |
| 4 | 3-Chloro-1-(p-methoxybenzyl)indazole | Benzylamine | Pd₂(dba)₃ / SPhos | NaOt-Bu / Toluene | 91 | nih.gov |
| (Note: Examples are for a related 3-chloroindazole system but illustrate the general applicability of the Buchwald-Hartwig reaction to such scaffolds) |
Nucleophilic Reactivity at the Carbonitrile Moiety
The carbonitrile (or cyanide) group is a versatile functional group that can undergo a variety of nucleophilic addition reactions. The electron-withdrawing nature of the nitrogen atom polarizes the carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.
One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids. This transformation can be carried out under either acidic or basic conditions. While specific studies on the hydrolysis of this compound are not extensively reported, the general mechanism involves the initial hydration of the nitrile to form a carboxamide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, releasing ammonia.
Another important transformation is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. byjus.commasterorganicchemistry.com This reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. Subsequent workup yields the primary amine. This transformation would convert this compound into 3-iodo-1H-pyrazol-4-yl)methanamine, a valuable intermediate for further functionalization.
The carbonitrile group can also react with organometallic reagents , such as Grignard reagents. The addition of a Grignard reagent to the nitrile carbon forms an imine anion, which upon hydrolysis is converted to a ketone. masterorganicchemistry.com For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by acidic workup, would be expected to yield 1-(3-iodo-1H-pyrazol-4-yl)ethan-1-one.
| Reaction Type | Reagent(s) | Expected Product |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 3-Iodo-1H-pyrazole-4-carboxylic acid |
| Reduction | 1. LiAlH₄ 2. H₂O | (3-Iodo-1H-pyrazol-4-yl)methanamine |
| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | 1-(3-Iodo-1H-pyrazol-4-yl)-1-alkanone |
Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
Electrophilic aromatic substitution is a key reaction for functionalizing aromatic rings. In pyrazole, electrophilic substitution typically occurs at the C4 position due to the directing effects of the ring nitrogen atoms. nih.govresearchgate.net However, in this compound, this position is already substituted with a carbonitrile group. The pyrazole ring itself is considered an electron-rich heterocycle, but the presence of the electron-withdrawing carbonitrile group at the 4-position and the iodo group at the 3-position deactivates the ring towards electrophilic attack.
Direct electrophilic substitution on the remaining C5 position would be challenging due to the deactivating nature of the existing substituents. However, a potential reaction pathway is ipso-substitution, where the incoming electrophile displaces an existing substituent. The iodine atom, being a good leaving group under certain electrophilic conditions, is a likely candidate for such a substitution. For instance, nitration of some iodo-substituted aromatic compounds has been shown to result in the displacement of the iodine atom by a nitro group. rsc.org
While specific studies on the electrophilic aromatic substitution of this compound are scarce, it is plausible that under forcing conditions with strong electrophiles, ipso-substitution at the C3 position could occur.
| Reaction Type | Reagent(s) | Potential Product (via ipso-substitution) |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-1H-pyrazole-4-carbonitrile |
| Halogenation | Br₂/FeBr₃ | 3-Bromo-1H-pyrazole-4-carbonitrile |
Intramolecular Cyclization and Annulation Reactions
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to act as inhibitors for various kinases. researchgate.netnih.gov
The key strategy involves the transformation of the 3-iodo group into a nucleophilic amine, followed by cyclization with a one-carbon electrophile. While direct cyclization of this compound is not typical, its derivatives are instrumental in these annulation reactions. For example, the related 5-amino-1H-pyrazole-4-carbonitriles are widely used to construct the pyrazolo[3,4-d]pyrimidine core. nih.govresearchgate.netnih.gov
A common method involves the reaction of a 3-aminopyrazole-4-carbonitrile derivative with reagents like formic acid or formamide (B127407) to introduce the C4 and N5 atoms of the pyrimidine (B1678525) ring. nih.gov The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization and dehydration to afford the pyrazolo[3,4-d]pyrimidine.
Therefore, a synthetic route starting from this compound would first involve the conversion of the iodo group to an amino group, for example, through a Buchwald-Hartwig amination or a related cross-coupling reaction. The resulting 3-amino-1H-pyrazole-4-carbonitrile could then be subjected to cyclization conditions.
| Starting Material | Reagent(s) for Cyclization | Product |
| 3-Amino-1H-pyrazole-4-carbonitrile | Formic acid | 1H-Pyrazolo[3,4-d]pyrimidin-4-one |
| 3-Amino-1H-pyrazole-4-carbonitrile | Formamide | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine sigmaaldrich.com |
| 3-Amino-1H-pyrazole-4-carbonitrile | Urea | 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione |
Advanced Spectroscopic and Structural Elucidation of Iodopyrazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. Investigations into 3-Iodo-1H-pyrazole-4-carbonitrile utilize various NMR methods to elucidate the specific arrangement of its proton, carbon, and nitrogen nuclei.
Proton Nuclear Magnetic Resonance (¹H-NMR)
Proton NMR (¹H-NMR) spectroscopy identifies the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H-NMR spectrum provides key signals corresponding to the protons on the pyrazole (B372694) ring and the associated N-H group.
In a patent describing the compound, ¹H-NMR data was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The spectrum shows two characteristic singlet signals. A signal at 8.51 ppm is attributed to the C5-H proton of the pyrazole ring. A broad singlet observed further downfield at 13.71 ppm corresponds to the acidic N-H proton of the pyrazole. biosynce.com The singlet nature of the C5-H peak indicates no adjacent proton neighbors, which is consistent with the substitution pattern of the molecule. The significant downfield shift of the N-H proton is characteristic for pyrazoles and is influenced by the solvent and the electronic effects of the iodo and cyano substituents.
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 13.71 | s (br) | 1H (N-H) |
| 8.51 | s | 1H (C5-H) |
Solvent: DMSO-d₆ biosynce.com
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. An analysis of the ¹³C-NMR spectrum for this compound would reveal signals for the three carbon atoms of the pyrazole ring and the carbon of the nitrile group. However, specific experimental ¹³C-NMR data for this compound is not available in the reviewed scientific literature and patent databases.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)
Nitrogen-15 NMR (¹⁵N NMR) is a specialized technique that provides direct information about the chemical environment of the nitrogen atoms within the pyrazole ring. This analysis would be valuable for understanding the electronic structure and tautomeric forms of the molecule. Despite its utility, specific experimental ¹⁵N-NMR data for this compound has not been reported in the available scientific literature.
X-ray Diffraction Crystallography for Solid-State Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on bond lengths, bond angles, and the intermolecular interactions governing the crystal packing of this compound.
Single Crystal X-ray Diffraction Analysis
A single crystal X-ray diffraction analysis would yield a detailed model of the molecular structure of this compound in the solid state. This would confirm the connectivity and provide precise geometric parameters. At present, the crystal structure for this compound has not been deposited in crystallographic databases and is not available in the published literature.
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. This analysis helps in understanding the nature and relative importance of interactions such as hydrogen bonds and halogen bonds. As the single crystal X-ray diffraction data for this compound is unavailable, a Hirshfeld surface analysis cannot be performed.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Key functional groups in this compound and their expected vibrational frequencies include:
N-H Stretching: The N-H bond in the pyrazole ring is expected to exhibit a stretching vibration in the region of 3100-3180 cm⁻¹. In related 4-halogenated pyrazoles, this band is observed to be complex due to hydrogen bonding. mdpi.com
C≡N Stretching: The nitrile group (C≡N) is a strong and sharp absorber, typically appearing in the range of 2200-2260 cm⁻¹. For instance, in 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile, a related compound, this peak is observed around 2230–2240 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring are expected to appear in the 1400-1600 cm⁻¹ region.
C-I Stretching: The carbon-iodine bond vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.
A comparative analysis of the FT-IR spectra of various substituted pyrazole-carbonitriles provides further insight into the expected spectral features. rsc.org
Table 1: Predicted FT-IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3180 | Medium-Strong |
| C≡N Stretch | 2200 - 2260 | Strong, Sharp |
| C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |
| C-I Stretch | 500 - 600 | Weak-Medium |
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₄H₂IN₃, with a calculated molecular weight of approximately 218.99 g/mol . biosynth.comcalpaclab.com
While a specific mass spectrum for this compound is not publicly available, data from related iodinated pyrazole derivatives can provide an indication of the expected fragmentation. arkat-usa.org For instance, in the mass spectrum of tert-butyl 3-iodo-1H-pyrazole-1-carboxylate, a major fragment observed is due to the loss of the Boc group. arkat-usa.org High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition by providing a highly accurate mass measurement.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₄H₂IN₃ |
| Molecular Weight | ~218.99 g/mol |
| Expected [M]+ Peak (m/z) | ~219 |
| Key Fragmentation Pathways | Loss of I, CN, and HCN |
Elemental Compositional Analysis (CHNS)
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound (C₄H₂IN₃), the theoretical elemental composition can be calculated.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 4 | 48.04 | 21.94% |
| Hydrogen | H | 1.01 | 2 | 2.02 | 0.92% |
| Iodine | I | 126.90 | 1 | 126.90 | 57.95% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 19.19% |
| Total | 218.99 | 100.00% |
While no specific experimental CHNS analysis data for this compound has been found in the searched literature, the theoretical values provide a benchmark for experimental verification.
Other Advanced Analytical Techniques for Structural Confirmation
In addition to FT-IR, MS, and elemental analysis, other advanced analytical techniques are instrumental in the complete structural elucidation of complex molecules like this compound.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. A recent study on 4-halogenated-1H-pyrazoles highlights the power of this technique in understanding the supramolecular structures formed through hydrogen bonding. mdpi.com
The combination of these spectroscopic and analytical techniques is essential for the unambiguous characterization of this compound and is a standard practice in modern chemical research.
Computational Chemistry and Theoretical Investigations of 3 Iodo 1h Pyrazole 4 Carbonitrile
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the properties of heterocyclic molecules like 3-iodo-1H-pyrazole-4-carbonitrile. DFT methods are used to determine the electronic structure, optimize molecular geometries, and simulate various spectroscopic parameters.
Elucidation of Electronic Structure and Geometry Optimization
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. These calculations are typically performed in the gas phase to represent the molecule in an isolated state.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C3-I | ~2.08 Å |
| C4-C≡N | ~1.43 Å | |
| C≡N | ~1.16 Å | |
| N1-N2 | ~1.35 Å | |
| C3-C4 | ~1.42 Å | |
| Bond Angle | I-C3-N2 | ~128° |
| N-C4-C3 | ~105° | |
| C3-C4-C≡N | ~125° |
Note: These values are illustrative and based on typical bond lengths and angles from DFT calculations on similar iodo- and cyano-substituted pyrazole (B372694) systems.
Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations are a powerful tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework for this purpose. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra.
These theoretical spectra are invaluable for confirming the structure of newly synthesized compounds and for assigning experimental signals. For this compound, the electron-withdrawing nature of the cyano group and the heavy atom effect of iodine would significantly influence the chemical shifts of the pyrazole ring protons and carbons. For instance, DFT calculations on 4-halogenated-1H-pyrazoles have shown predictable trends in chemical shifts that correlate well with experimental data.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Nucleus | Predicted Chemical Shift (ppm) |
| H5 | 8.0 - 8.5 |
| NH | 13.0 - 14.0 |
| C3 | 85 - 95 |
| C4 | 110 - 115 |
| C5 | 135 - 140 |
| C≡N | 115 - 120 |
Note: These values are illustrative and referenced against tetramethylsilane (B1202638) (TMS). The broad range for the NH proton is due to its exchangeable nature and dependence on solvent and concentration.
Ab Initio Calculation Methodologies
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. numberanalytics.comwikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the Schrödinger equation to provide highly accurate descriptions of molecular systems.
For this compound, ab initio calculations can be employed to obtain a more rigorous understanding of its electronic structure and properties than what is achievable with DFT alone. While computationally more demanding, these methods are the gold standard for benchmarking the results of less computationally expensive methods. They are particularly useful for studying excited states and systems where electron correlation effects are prominent.
Analysis of Halogen Bonding Interactions
The iodine atom in this compound can act as a halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-I covalent bond.
Computational studies can map the electrostatic potential surface of the molecule, visualizing the σ-hole on the iodine atom. This allows for the prediction of the strength and directionality of potential halogen bonds with Lewis basic sites on other molecules. For instance, studies on related iodo-substituted heterocyclic compounds have demonstrated the formation of C-I⋯N or C-I⋯O halogen bonds, which can play a crucial role in crystal packing and molecular recognition. In the case of this compound, the nitrogen atom of the cyano group or the pyrazole ring of a neighboring molecule could act as a halogen bond acceptor.
Theoretical Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry provides powerful tools for predicting the chemical reactivity of a molecule. For this compound, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can reveal sites susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability.
Furthermore, mapping the electrostatic potential onto the electron density surface can identify electron-rich and electron-poor regions of the molecule, which correspond to sites of nucleophilic and electrophilic character. These reactivity indicators are crucial for predicting the outcomes of chemical reactions. For example, the weak C-I bond in iodo-pyrazoles makes them excellent substrates for cross-coupling reactions, a reactivity that can be rationalized and explored through theoretical calculations.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational landscape and vibrational motions at a given temperature.
For a relatively rigid molecule like this compound, conformational analysis via MD can be used to study the rotational barrier of the C-C bond between the pyrazole ring and the cyano group, as well as the out-of-plane vibrations of the substituents. In a condensed phase, MD simulations can also be used to study intermolecular interactions, such as hydrogen bonding involving the N-H group and halogen bonding involving the iodine atom, and how these interactions influence the structure and dynamics of the system.
Applications of 3 Iodo 1h Pyrazole 4 Carbonitrile in Chemical Research
Role as a Privileged Scaffold in Medicinal Chemistry
The pyrazole (B372694) nucleus is widely regarded as a "privileged scaffold" in drug discovery. This designation is due to its presence in numerous biologically active compounds and approved drugs, demonstrating its ability to interact with a wide range of biological targets in a therapeutically beneficial manner. 3-Iodo-1H-pyrazole-4-carbonitrile serves as a key starting material for the synthesis of more complex molecules built around this core, leveraging its inherent structural features to explore various therapeutic areas.
The this compound scaffold is a crucial precursor for the synthesis of fused heterocyclic systems known for their potent anticancer and antiproliferative activities, most notably the pyrazolo[3,4-d]pyrimidines. nih.govnih.gov This class of compounds often functions as ATP-competitive inhibitors of protein kinases, which are critical enzymes in cancer cell signaling pathways. nih.gov
The synthetic utility of the pyrazole-4-carbonitrile core is demonstrated in the construction of these fused ring systems. For instance, aminopyrazole-4-carbonitrile derivatives can undergo cyclization reactions with various reagents to form the pyrazolo[3,4-d]pyrimidine skeleton. nih.govmdpi.com The iodine atom at the 3-position of the initial pyrazole ring provides a convenient handle for introducing further molecular diversity through cross-coupling reactions, allowing for the fine-tuning of inhibitory activity and selectivity against specific cancer-related targets. Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown significant inhibitory activity against various cancer cell lines.
| Compound | Target Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Compound 12b (a 1H-pyrazolo[3,4-d]pyrimidine derivative) | A549 (Lung Cancer) | 8.21 | nih.gov |
| Compound 12b (a 1H-pyrazolo[3,4-d]pyrimidine derivative) | HCT-116 (Colon Cancer) | 19.56 | nih.gov |
Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with the most famous example being the COX-2 inhibitor Celecoxib. The this compound structure serves as a valuable starting point for novel anti-inflammatory agents. Research has shown that pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from pyrazole-4-carbonitrile precursors, exhibit significant anti-inflammatory effects. ekb.egnih.gov These compounds are often designed to target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). nih.gov
In one study, a series of pyrazolo[3,4-d]pyrimidine derivatives synthesized from a 5-Amino-3-methylthio-1-(4'-nitrophenyl)pyrazol-4-carbonitrile precursor were evaluated for their ability to protect against carrageenan-induced edema, a standard model for assessing anti-inflammatory activity. Several of the synthesized compounds demonstrated good anti-inflammatory activity, comparable to the reference drug Diclophenac. ekb.eg
The pyrazole scaffold is a component of many compounds investigated for their antimicrobial properties. mdpi.comnih.gov The this compound motif is utilized as a precursor to generate a variety of heterocyclic structures that are subsequently screened for antibacterial and antifungal activity. nih.gov For example, 5-aminopyrazole-4-carbonitriles can be used in coupling reactions to produce novel triazene derivatives or undergo cyclization to form pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which have been evaluated for their antimicrobial potential. nih.govnih.gov
Studies on various pyrazole derivatives have demonstrated a broad spectrum of activity. A series of 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles showed activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 25.1 µM. mdpi.com Another study on pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives found that certain compounds exhibited notable activity against bacterial and fungal strains, with MIC values ranging from 62.5 to 250 µg/mL. nih.gov
| Compound Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | S. aureus (MRSA) | 25.1 µM | mdpi.com |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative (2g) | S. aureus | 62.5 µg/mL | nih.gov |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative (2g) | B. subtilis | 62.5 µg/mL | nih.gov |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative (2b) | A. niger | 125 µg/mL | nih.gov |
A primary application of this compound in medicinal chemistry is in the synthesis of enzyme inhibitors, particularly protein kinase inhibitors. nih.gov The pyrazolo[3,4-d]pyrimidine core, readily accessible from pyrazole-4-carbonitrile precursors, is a well-established "hinge-binding" motif that mimics the adenine (B156593) part of ATP, allowing it to fit into the ATP-binding site of many kinases. nih.govnih.gov
This scaffold has been successfully used to develop inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Src-family kinases, which are often dysregulated in cancer. nih.govnih.gov For example, new 1H-pyrazolo[3,4-d]pyrimidine derivatives designed from the pyrazole-4-carbonitrile framework have been synthesized and shown to potently inhibit both wild-type EGFR and its resistant T790M mutant. nih.gov The development of such inhibitors is a key strategy in targeted cancer therapy. While the focus has been heavily on kinases, the versatile pyrazole scaffold continues to be explored for its potential to inhibit other enzyme classes.
While the pyrazole scaffold is broadly explored in medicinal chemistry, the specific application of this compound as a building block for compounds targeting neurodegenerative diseases is a less documented area of research compared to its use in oncology and infectious diseases. The general versatility of the pyrazole core suggests potential for future exploration in this field, but current published research focusing on this specific precursor for neuroprotective agents is limited.
Utility in Complex Organic Synthesis
Beyond its role as a scaffold for bioactive molecules, this compound is a highly useful intermediate in complex organic synthesis. Its utility stems from the distinct reactivity of its functional groups. The iodine atom at the C3 position of the pyrazole ring is particularly significant, as it serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
This C-I bond is readily activated in palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. arkat-usa.orgresearchgate.net One of the most prominent applications is the Sonogashira coupling reaction, which joins the iodopyrazole with a terminal alkyne to form an alkynylpyrazole. arkat-usa.orgwashington.eduwikipedia.org This reaction provides a powerful method for extending carbon frameworks and introducing new functional groups.
A study demonstrated the successful Sonogashira cross-coupling of N-protected 3-iodo-1H-pyrazole derivatives with phenylacetylene, achieving high yields of the corresponding 3-(phenylethynyl)-1H-pyrazole products. arkat-usa.orgresearchgate.net This highlights the reliability of the iodo-substituent as a reactive site for building molecular complexity. In addition to the Sonogashira reaction, the C-I bond can participate in other key transformations such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide variety of aryl, vinyl, and other organic fragments. This synthetic flexibility makes this compound a valuable starting material for constructing diverse and complex molecular architectures.
Precursor for Advanced Heterocyclic Systems
This compound is a key starting material for the synthesis of more complex, fused heterocyclic systems. These resulting structures are often of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
One of the prominent applications is in the synthesis of pyrazolo[3,4-b]pyridines . These fused bicyclic systems are synthesized by reacting 3-iodo-1H-pyrazoles with other reagents in multi-step synthetic sequences. The pyrazolo[3,4-b]pyridine scaffold is a core component of various biologically active molecules. The synthesis often involves an initial cross-coupling reaction at the iodo position, followed by cyclization to form the fused pyridine (B92270) ring. The title compound, C6H4IN3, is essentially planar, with a dihedral angle of 0.82 (3)° between the planes of the pyridine and pyrazole rings nih.gov.
Another important class of compounds derived from this precursor are pyrazolo[1,5-a]pyrimidines . These are synthesized through cyclocondensation reactions of aminopyrazoles, which can be derived from this compound, with various diketones or their equivalents nih.govmdpi.comresearchgate.netekb.egekb.eg. Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds mdpi.comresearchgate.net.
The general synthetic utility of substituted 3-iodo-1H-pyrazole derivatives extends to the creation of other heterocyclic systems, such as bis(pyrazolo[4,3-d] nih.govnih.govdiazepinones and substituted octahydro-1H-benzo[g]indazole derivatives arkat-usa.org.
Building Block for Functionalized Molecular Architectures
The iodine atom at the 3-position of the pyrazole ring is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the straightforward introduction of various functional groups. This has established this compound as a fundamental building block for creating diverse and functionalized molecular architectures.
Sonogashira Coupling: This reaction is widely used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide wikipedia.orgorganic-chemistry.orglibretexts.org. This compound and its derivatives readily participate in Sonogashira coupling reactions with various alkynes. This provides a direct route to 3-alkynyl-1H-pyrazole-4-carbonitriles, which are themselves versatile intermediates for further transformations, including intramolecular cyclizations to form other heterocyclic systems arkat-usa.orgresearchgate.net. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base wikipedia.orgorganic-chemistry.orglibretexts.org.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide organic-chemistry.orgnih.govrsc.orgresearchgate.net. This compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids or their esters to produce 3-aryl- and 3-heteroaryl-1H-pyrazole-4-carbonitriles. This reaction significantly expands the diversity of accessible pyrazole-based molecular architectures.
Heck-Mizoroki Reaction: The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene clockss.orgchemrxiv.orgresearchgate.netfrontiersin.org. While less commonly reported specifically for this compound, iodo-pyrazoles, in general, are suitable substrates for this reaction. This allows for the introduction of alkenyl substituents at the 3-position of the pyrazole ring, further diversifying the range of attainable functionalized molecules.
The following table summarizes the key cross-coupling reactions involving iodo-pyrazoles:
| Cross-Coupling Reaction | Reactants | Catalyst System | Product Type |
| Sonogashira Coupling | Iodo-pyrazole, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Alkynyl-pyrazole |
| Suzuki-Miyaura Coupling | Iodo-pyrazole, Boronic Acid/Ester | Pd catalyst, Base | Aryl/Heteroaryl-pyrazole |
| Heck-Mizoroki Reaction | Iodo-pyrazole, Alkene | Pd catalyst, Base | Alkenyl-pyrazole |
Applications in Materials Science
While the primary application of this compound is in synthetic organic chemistry, the structural motifs of iodo-pyrazoles suggest potential applications in materials science, particularly in the realm of supramolecular chemistry and nanotechnology.
Self-Assembly of Supramolecular Nanostructures
The self-assembly of small molecules into well-defined nanostructures is a burgeoning area of research with potential applications in various fields. The ability of molecules to form non-covalent interactions, such as hydrogen bonds and halogen bonds, is crucial for this process.
Research on the structurally related compound, 3,5-dimethyl-4-iodopyrazole (DMIP) , has demonstrated the potential of iodo-pyrazoles in this area. DMIP has been shown to self-assemble into supramolecular nanotubes and microtubes nih.gov. The driving forces for this assembly are a combination of hydrogen bonding between the pyrazole N-H and N atoms, and halogen bonding involving the iodine atom nih.gov. Density functional theory (DFT) calculations have indicated that the hydrogen and halogen bond interaction energy between DMIP molecules can be as high as 32.81 kJ mol⁻¹, which effectively drives the formation of these ordered structures nih.gov.
Although direct studies on the self-assembly of this compound have not been reported, its molecular structure, possessing both a hydrogen bond donor (N-H) and acceptor (N and nitrile), as well as a halogen bond donor (iodine), suggests that it could also participate in similar supramolecular assembly processes. The crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine reveals the presence of both N—H⋯N hydrogen bonds and C—I⋯N halogen bonds, which link molecules into dimers and zigzag chains, respectively nih.gov. This provides further evidence for the potential of iodo-pyrazole derivatives to form ordered supramolecular architectures.
Organization of Plasmonic Nanoparticles
The controlled organization of plasmonic nanoparticles, such as gold (Au) and silver (Ag), is of great interest for the development of new optical and electronic materials. The supramolecular nanostructures formed by the self-assembly of small molecules can serve as templates to guide the linear organization of these nanoparticles.
In the case of 3,5-dimethyl-4-iodopyrazole (DMIP), the self-assembled tubular structures have been successfully used as disposable templates to create ordered nanochains of gold and silver nanoparticles with diameters ranging from 18 to 120 nm nih.gov. The tubular template can be easily removed by heating, leaving behind the organized metallic nanostructures nih.gov.
While there is no direct research demonstrating the use of this compound for this purpose, the findings with DMIP open up the possibility that other self-assembling iodo-pyrazole derivatives could also be employed for the templated organization of plasmonic nanoparticles. The ability to form ordered supramolecular structures is the key prerequisite for such applications.
Future Research Trajectories and Emerging Trends
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of pyrazole (B372694) derivatives has been a cornerstone of heterocyclic chemistry, and the pursuit of more efficient and environmentally benign methods is a continuous endeavor. researchgate.net Future research will likely focus on developing novel synthetic pathways to 3-iodo-1H-pyrazole-4-carbonitrile and its derivatives that align with the principles of green chemistry. researchgate.net
Current synthetic approaches often involve multi-step processes. arkat-usa.org Emerging trends point towards the development of one-pot, multi-component reactions that minimize waste and improve atom economy. rsc.org For instance, iodine-catalyzed one-pot syntheses of functionalized pyrazoles in water have been reported, offering a greener alternative to traditional methods that often rely on hazardous solvents. rsc.org Another promising avenue is the use of solvent-free reaction conditions, which have been successfully employed for the synthesis of other pyrazole derivatives.
Furthermore, the exploration of electrosynthesis for the iodination of pyrazoles presents a sustainable and efficient alternative. nih.gov This method, which uses an electric current to drive the chemical reaction, can reduce the need for harsh chemical oxidants. The efficiency of such electrochemical iodination has been shown to depend on the substituents present on the pyrazole ring.
Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
| Methodology | Advantages | Disadvantages | Potential for this compound |
| Traditional Condensation | Well-established, versatile | Often requires harsh conditions, may produce regioisomers | Can be optimized for better yields and selectivity |
| One-Pot Multi-Component Reactions | High atom economy, reduced waste, simplified purification | Requires careful optimization of reaction conditions | Highly promising for a more sustainable synthesis |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields | Requires specialized equipment | Can significantly accelerate the synthesis |
| Solvent-Free Synthesis | Environmentally friendly, reduced solvent waste | Limited to certain reaction types | Feasible for specific steps in the synthetic route |
| Electrosynthesis | Avoids chemical oxidants, high efficiency | Requires specialized electrochemical setup | A green and efficient method for the iodination step |
In-Depth Structure-Activity Relationship (SAR) Investigations
The pyrazole nucleus is a well-known pharmacophore present in numerous biologically active compounds. nih.gov The substituents on the pyrazole ring play a crucial role in determining the pharmacological activity and selectivity of these compounds. nih.govnih.gov For this compound, the iodine atom at the 3-position and the carbonitrile group at the 4-position are key determinants of its chemical reactivity and potential biological interactions.
Future in-depth Structure-Activity Relationship (SAR) studies will be essential to unlock the full therapeutic potential of derivatives of this compound. These studies will involve the systematic modification of the pyrazole core and the evaluation of the resulting compounds for various biological activities, particularly as anticancer agents. nih.govscilit.com
Key areas of focus for SAR studies will include:
Modification of the substituent at the 1-position: Introducing different aryl or alkyl groups at the N1 position of the pyrazole ring can significantly influence the compound's lipophilicity, steric profile, and ability to form hydrogen bonds, all of which can impact its interaction with biological targets.
Replacement of the iodine atom: Substituting the iodine atom with other halogens (bromine, chlorine) or other functional groups will help to understand the role of the iodine atom in target binding, whether it is involved in halogen bonding or acts as a leaving group for further functionalization.
Modification of the cyano group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or converted into a tetrazole ring, each leading to derivatives with different electronic and steric properties and potential new biological activities. ossila.com
These SAR studies will provide crucial insights for the rational design of more potent and selective drug candidates.
Integration of Advanced Computational Modeling in Drug Design
In recent years, computational chemistry has become an indispensable tool in drug discovery and development. nih.govtaylorandfrancis.com For this compound and its derivatives, advanced computational modeling techniques can accelerate the drug design process and provide valuable insights into their mechanism of action at the molecular level. researchgate.net
Molecular docking studies can be employed to predict the binding modes of these compounds within the active sites of various biological targets, such as protein kinases or enzymes implicated in cancer. researchgate.netresearchgate.netnanobioletters.comnih.gov This can help in identifying key interactions and guiding the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of pyrazole derivatives with their biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time, revealing important information about the stability of the binding and the conformational changes that may occur upon ligand binding.
The integration of these computational approaches will enable a more efficient and targeted approach to the discovery of new drug candidates based on the this compound scaffold.
Development of Highly Functionalized Pyrazole-Fused Heterocycles
The this compound scaffold is an excellent starting material for the synthesis of more complex, highly functionalized pyrazole-fused heterocycles. The presence of the reactive iodine atom allows for a variety of cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, to introduce diverse substituents at the 3-position. arkat-usa.org
The Sonogashira cross-coupling reaction, for instance, has been successfully used to introduce alkynyl groups at the 3-position of protected 3-iodopyrazoles. arkat-usa.org These alkynylated pyrazoles can then serve as precursors for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.
Furthermore, the cyano group at the 4-position can participate in cyclization reactions to form fused pyrimidine (B1678525) or pyridine (B92270) rings, leading to the formation of pyrazolo[1,5-a]pyrimidines and pyrazolopyridines, which are known to possess a wide range of biological activities. The development of novel and efficient synthetic routes to these fused systems from this compound will be a significant area of future research.
Expanding the Scope of Material Science Applications for Iodopyrazole Derivatives
While the primary focus of research on pyrazole derivatives has been in the field of medicinal chemistry, their unique electronic properties also make them attractive candidates for applications in material science. arkat-usa.org The incorporation of iodine and a cyano group in this compound can significantly influence its electronic and photophysical properties.
Future research could explore the potential of this compound and its derivatives as building blocks for novel organic functional materials. The presence of the polarizable iodine atom and the electron-withdrawing cyano group can lead to interesting intermolecular interactions, such as halogen bonding, which can be exploited in the design of self-assembling materials and liquid crystals.
Furthermore, the pyrazole ring itself is an electron-rich heterocycle, and its combination with electron-withdrawing and electron-donating substituents can lead to the development of materials with tailored optoelectronic properties for applications in:
Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives have already been investigated for their potential in OLEDs. arkat-usa.org The unique electronic structure of this compound derivatives could lead to new materials with improved efficiency and color purity.
Organic Semiconductors: The ability to tune the electronic properties through substitution makes iodopyrazole derivatives promising candidates for use as organic semiconductors in thin-film transistors and other electronic devices.
Nonlinear Optical (NLO) Materials: The combination of donor and acceptor groups on the pyrazole ring could result in materials with large second-order NLO responses, which are of interest for applications in telecommunications and optical data processing.
The exploration of these material science applications represents a largely untapped area of research for this compound and its derivatives, promising exciting new discoveries in the years to come.
Q & A
Q. What are the common synthetic routes for 3-Iodo-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer: this compound can be synthesized via iodination of pyrazole precursors. A typical approach involves substituting a leaving group (e.g., azide or triazenyl) with iodine. For example:
- Triazenyl Precursor Route : React (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile with iodinating agents (e.g., NaI/CuI) in methylene chloride under reflux. Monitor progress via TLC and purify via flash chromatography (cyclohexane/ethyl acetate gradient) .
- Multi-Component Reactions : Adapt methods from pyrazole-4-carbonitrile synthesis, such as combining aldehydes, malononitrile, and hydrazines in aqueous media with catalysts like CuO/ZrO₂ or ionic liquids .
Q. Key Optimization Factors :
Q. How is the structural integrity of this compound confirmed?
Methodological Answer: Structural validation requires:
- X-ray Crystallography : Use SHELX software (e.g., SHELXL) for refinement of single-crystal data to confirm bond lengths and angles .
- Spectroscopic Analysis :
Advanced Research Questions
Q. How can researchers address contradictory data in reaction outcomes, such as low yields or unexpected isomers?
Methodological Answer: Contradictions often arise from:
- Isomer Formation : Substituents at the 4-position influence isomer ratios (e.g., 3-iodo vs. 5-iodo products). Use steric/electronic directing groups (e.g., methylthio) to control regioselectivity .
- Reaction Medium : Polar solvents (e.g., DMSO) favor nitrile stability, while non-polar solvents reduce side reactions .
- Validation : Cross-check spectral data with computational models (DFT) to assign ambiguous peaks .
Q. What strategies resolve discrepancies in spectral interpretations for iodinated pyrazoles?
Methodological Answer:
Q. How can researchers improve the scalability of this compound synthesis?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
